molecular formula C8H9NO2 B3301694 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol CAS No. 911826-21-6

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B3301694
CAS No.: 911826-21-6
M. Wt: 151.16 g/mol
InChI Key: ZVXJNBXHDDSCHZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol: is a heterocyclic compound with the molecular formula C8H9NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypyridine with an aldehyde in the presence of an acid catalyst to form the desired pyrano[2,3-b]pyridine structure . The reaction conditions often include:

    Temperature: Typically between 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJNBXHDDSCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (0.88 g) was added to a solution of 1-(2-chloropyridin-3-yl)propane-1,3-diol (0.49 g) in tert-butanol and the solution was heated at reflux for 3 hr, allowed to cool to RT, quenched via the addition al of sat. NH4Cl (2 mL), solvents reduced then silica gel added and remaining solvents removed in vacuo. The material was added to a silica gel column that was eluted with EtOAc and 1% MeOH/EtOAc to yield the titled product (0.35 g) NMR CDCl3 1H δ 8.1 (dd, 1H), 7.7 (dd, 1H), 6.9 (dd, 1H), 4.9 (dd, 1H), 4.5 (m, 2H), 2.1 (m, 2H); MH+=152.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-chloropyridin-3-yl)propane-1,3-diol (62.9 mmol) and KOtBu (189 mmol) in 240 mL tBuOH (dried over 3 Å molsieves) was heated to 80° C. for 2.5 h. The reaction mixture was then concentrated to about ¼ of its volume, diluted with water and extracted 5 times with DCM. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using MeOH/DCM (99/1 to 95/5) gives the desired compound as orange oil.
Quantity
62.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
189 mmol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-(2-bromopyridin-3-yl)propane-1,3-diol (40.9 mmol) (Bioorg. Med. Chem. Lett., 20(9), 2938-2941, 2010) and tBuOK (123 mmol) in 164 mL tBuOH was stirred for 90 min at 80° C. The reaction mixture was then concentrated in vacuo, taken up in H2O and extracted with EtOAc and DCM. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using DCM/MeOH (1-5%) gives the desired product as brown oil;
Quantity
40.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
123 mmol
Type
reactant
Reaction Step One
Name
Quantity
164 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 3
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 4
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 5
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 6
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

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